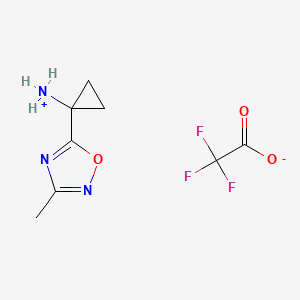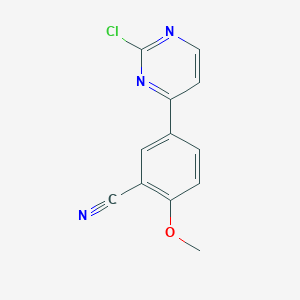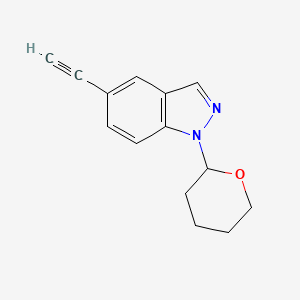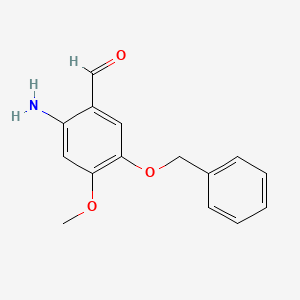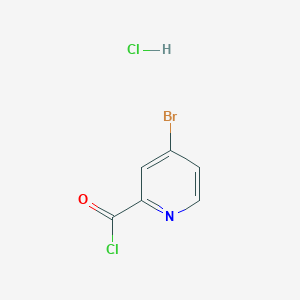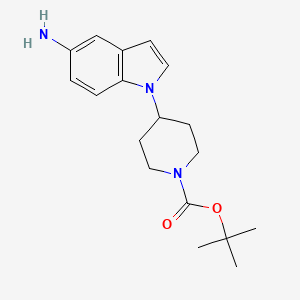
4-(5-Amino-indol-1-yl)-piperidine-1-carboxylic acid tert-butyl ester
Übersicht
Beschreibung
4-(5-Amino-indol-1-yl)-piperidine-1-carboxylic acid tert-butyl ester (4-AIPTBE) is an organic compound that is widely used in scientific research. It is a derivative of piperidine, which is a six-membered nitrogen-containing heterocyclic ring. 4-AIPTBE has a variety of applications in the field of synthetic organic chemistry, and is used as a building block for the synthesis of many compounds. It is also used in the synthesis of pharmaceuticals, agrochemicals, and specialty chemicals.
Wirkmechanismus
4-(5-Amino-indol-1-yl)-piperidine-1-carboxylic acid tert-butyl ester is an organic compound that is used as a building block for the synthesis of a variety of compounds. It is a derivative of piperidine, which is a six-membered nitrogen-containing heterocyclic ring. The mechanism of action of 4-(5-Amino-indol-1-yl)-piperidine-1-carboxylic acid tert-butyl ester is based on its ability to form covalent bonds with other molecules. It can form covalent bonds with other molecules through the formation of amide, ester, or ether linkages. These linkages allow 4-(5-Amino-indol-1-yl)-piperidine-1-carboxylic acid tert-butyl ester to form strong bonds with other molecules and thus facilitate the synthesis of a variety of compounds.
Biochemische Und Physiologische Effekte
4-(5-Amino-indol-1-yl)-piperidine-1-carboxylic acid tert-butyl ester has a variety of biochemical and physiological effects. It is known to have an inhibitory effect on the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins. Prostaglandins are hormones that are involved in inflammation, pain, and fever. In addition, 4-(5-Amino-indol-1-yl)-piperidine-1-carboxylic acid tert-butyl ester has been shown to have an anti-inflammatory effect. It has also been shown to inhibit the growth of certain cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
4-(5-Amino-indol-1-yl)-piperidine-1-carboxylic acid tert-butyl ester has several advantages for use in laboratory experiments. It is a versatile compound that can be used to synthesize a variety of compounds. It is also relatively easy to obtain and is inexpensive. Furthermore, it is stable and has a long shelf life. However, there are also some limitations to its use in laboratory experiments. It is not soluble in water and must be dissolved in a suitable organic solvent. In addition, it can react with other molecules and may cause unwanted side reactions.
Zukünftige Richtungen
There are several potential future directions for the use of 4-(5-Amino-indol-1-yl)-piperidine-1-carboxylic acid tert-butyl ester. One potential direction is to explore its use in the synthesis of peptides and amino acids. Another potential direction is to explore its use in the synthesis of catalysts and reagents for organic synthesis. Additionally, further research could be done to explore its potential use as an anti-inflammatory agent or as an inhibitor of cancer cell growth. Finally, further research could be done to explore its potential use in drug discovery and development.
Wissenschaftliche Forschungsanwendungen
4-(5-Amino-indol-1-yl)-piperidine-1-carboxylic acid tert-butyl ester is widely used in scientific research for its versatile applications. It is used as a building block for the synthesis of a variety of compounds. It is also used in the synthesis of pharmaceuticals, agrochemicals, and specialty chemicals. It is also used in the synthesis of peptides, amino acids, and heterocyclic compounds. It is also used in the synthesis of catalysts and reagents for organic synthesis. In addition, it is used in the synthesis of molecules for drug discovery and development.
Eigenschaften
IUPAC Name |
tert-butyl 4-(5-aminoindol-1-yl)piperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O2/c1-18(2,3)23-17(22)20-9-7-15(8-10-20)21-11-6-13-12-14(19)4-5-16(13)21/h4-6,11-12,15H,7-10,19H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFOIWVROHXAHJW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)N2C=CC3=C2C=CC(=C3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(5-Amino-indol-1-yl)-piperidine-1-carboxylic acid tert-butyl ester | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[5-(4-Chlorophenyl)-4-methyl-1,1-dioxidoisothiazol-3-yl]-1,4-diazepane hydrochloride](/img/structure/B1407620.png)
![3-Methyl-2-piperidin-4-yl-3H-imidazo[4,5-b]pyridinehydrochloride](/img/structure/B1407622.png)
![1-(4-Methoxy-3-{[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]methyl}-phenyl)-2,3,4,9-tetrahydro-1H-beta-carboline hydrochloride](/img/structure/B1407624.png)
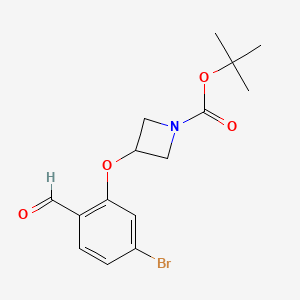

![4-Chloro-6-methoxy[1]benzofuro[3,2-d]pyrimidine](/img/structure/B1407627.png)
